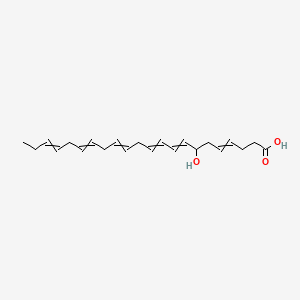

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid is an ester of carnitine . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS . It plays a major anti-inflammatory role .

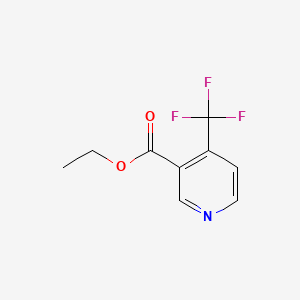

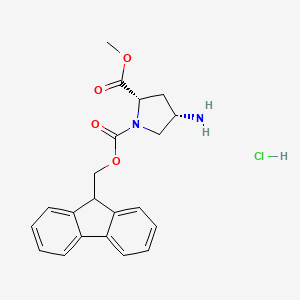

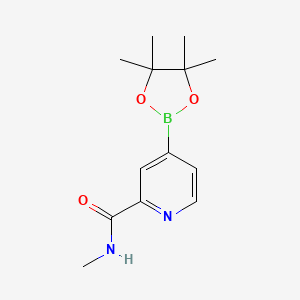

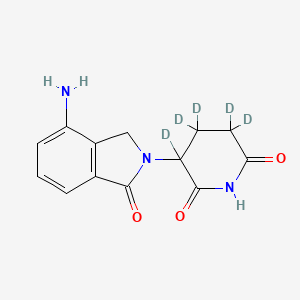

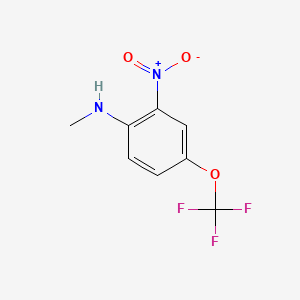

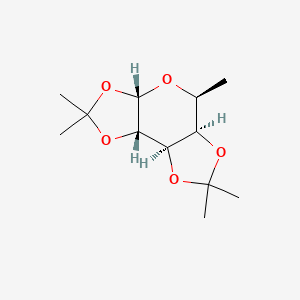

Molecular Structure Analysis

The molecular formula of 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid is C22H32O3. The molecular weight is 344.495.Scientific Research Applications

Anti-Inflammatory Agent

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid is an abundant essential n-3 polyunsaturated fatty acid in the CNS and has been shown to play a major anti-inflammatory role . It prevents LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .

Role in the Central Nervous System (CNS)

This compound is an abundant essential n-3 polyunsaturated fatty acid in the CNS . It plays a significant role in maintaining the health and functionality of the CNS.

Inhibition of Angiogenic Signaling

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid improves the nitroso-redox balance and reduces VEGF-mediated angiogenic signaling in microvascular endothelial cells . This suggests potential applications in conditions where angiogenesis is a factor, such as cancer or certain eye diseases.

Inhibition of Aβ1-42 Fibrillation

This compound has been shown to inhibit Aβ1-42 fibrillation and toxicity in vitro . This suggests potential applications in neurodegenerative diseases like Alzheimer’s, where Aβ1-42 fibrillation is a key pathological feature.

Retinoid X Receptor (RXR) Ligand

7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid is a ligand for the Retinoid X receptor (RXR) . RXR is involved in the regulation of many genes, suggesting a wide range of potential applications in gene regulation and expression.

Role in Metabolism

As a very long-chain acyl-CoA, 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid is involved in the transport of fatty acids from the cytoplasm to mitochondria . This process facilitates the production of fatty acids in cells, which are essential in cell membrane structure .

Mechanism of Action

Mode of Action

The compound is an ester of carnitine . It interacts with its targets by facilitating the transfer of fatty acids from the cytoplasm to mitochondria . This process is crucial for the production of fatty acids in cells, which are essential in cell membrane structure .

Biochemical Pathways

The compound is involved in the beta-oxidation pathway . Once in the mitochondrial matrix, it is converted back to its CoA form by carnitine palmitoyltransferase 2 (CPT2), whereupon beta-oxidation can begin . Beta oxidation of the compound occurs in four steps . The end product of this pathway is acetyl-CoA, which can enter the citric acid cycle, eventually forming several equivalents of ATP .

Pharmacokinetics

It is known that the compound is a very long-chain acyl-coa , and these types of compounds are generally metabolized in peroxisomes .

Result of Action

The result of the compound’s action is the production of fatty acids in cells, which are essential in cell membrane structure . Additionally, the compound’s metabolism results in the formation of acetyl-CoA, which can enter the citric acid cycle, eventually forming several equivalents of ATP . This process converts fats to ATP, or biochemical energy .

Action Environment

It is known that the compound is a very long-chain acyl-coa , and these types of compounds are generally metabolized in peroxisomes . Therefore, factors affecting peroxisomal function could potentially influence the compound’s action.

properties

IUPAC Name |

7-hydroxydocosa-4,8,10,13,16,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)19-16-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,18,21,23H,2,5,8,11,17,19-20H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXAIGIRPOOJTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CC=CC(CC=CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694004 |

Source

|

| Record name | 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90780-55-5 |

Source

|

| Record name | 7-Hydroxydocosa-4,8,10,13,16,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B593844.png)

![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)

![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)

![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)

![3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide](/img/structure/B593867.png)